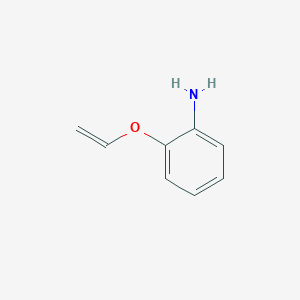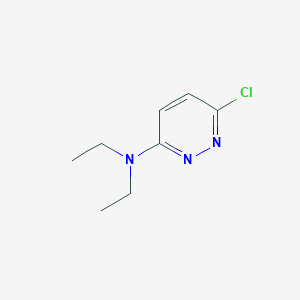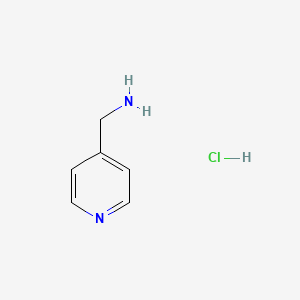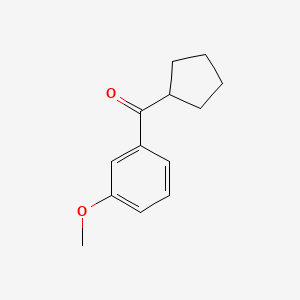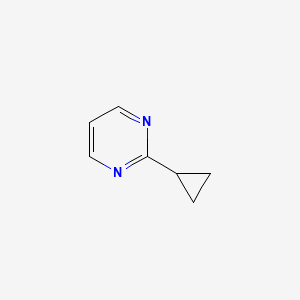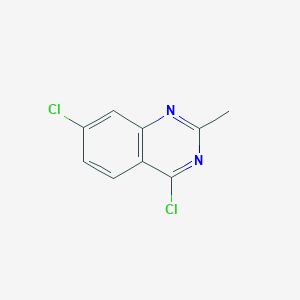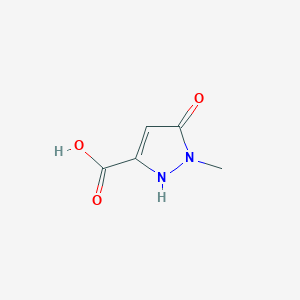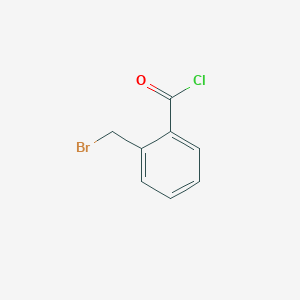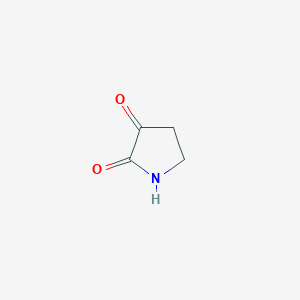
ピロリジン-2,3-ジオン
概要
説明
Pyrrolidine-2,3-dione is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colourless liquid that is miscible with water and most organic solvents . This γ-lactam structure is an important scaffold which can be found in many pharmaceutical active natural products and synthetic medicinal compounds .
Synthesis Analysis
Pyrrolidine-2,3-dione can be synthesized by heating a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . The synthesis also involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Pyrrolidine-2,3-dione is a five-membered heterocyclic ring containing four carbon and one nitrogen atoms .Chemical Reactions Analysis
Pyrrolidine-2,3-dione is a versatile scaffold for novel biologically active compounds . It has been used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis
Pyrrolidine-2,3-dione is a colorless to pale yellow, pungent-smelling liquid, highly soluble in water and various organic solvents . It is a cyclic secondary amine with ammonia-like odor .科学的研究の応用
有機エレクトロニクスにおける電子受容体
ピロリジン-2,3-ジオン誘導体は、エレクトロクロミック共役ポリマー、および潜在的に他の有機エレクトロニクス用途のための有望な電子受容体として特定されています。 これは、望ましい電子特性に寄与する新規構造特性によるものです .
抗菌活性
研究により、ピロリジン-2,3-ジオン化合物は、緑膿菌PBP3に対する新規な阻害剤として作用することが発見され、多剤耐性菌株に対抗するための新たな機会を提供しています。 さらなる最適化により、その抗菌効力を高めることができます .
創薬:RORγtの逆アゴニスト
創薬の分野では、ピロリジン-2,3-ジオン骨格が、レチノイン酸関連孤児受容体γ(RORγt)の逆アゴニストとして、シス-3,4-ジフェニルピロリジン誘導体を開発するために利用されてきました。 この受容体は自己免疫疾患に関与しており、ピロリジン構造の修飾は活性に有益な影響を示しています .
てんかん治療
ピロリジン-2,5-ジオン骨格は、てんかんの治療において有望であることが明らかになりました。 1,3-二置換ピロリジン-2,5-ジオンのライブラリーが合成され、この分野での治療の可能性について評価されました .
生化学的特性評価
ピロリジン-2,3-ジオンクラスターの生化学的特性評価は、蛍光偏光や表面プラズモン共鳴などのさまざまな技術を使用して決定されました。 これらの研究は、化合物の生化学的特性のより深い理解に貢献しています .
化学合成戦略
化学の最近の進歩は、ピロリジン-2,3-ジオンプラットフォームとそのMedChem関連誘導体を構築するための戦略の開発に焦点を当てています。 これには、医薬品化学の用途にとって重要な非官能化誘導体を生成する方法が含まれます .
Safety and Hazards
将来の方向性
The discovery of the Pyrrolidine-2,3-dione class of inhibitors brings opportunities to target multidrug-resistant bacterial strains and calls for further optimisation to improve antibacterial activity against P. aeruginosa . It is also a promising building block for electrochromic conjugated polymers, and probably other organic electronics .
作用機序
Target of Action
Pyrrolidine-2,3-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of various human diseases . It has been identified as a potential scaffold to inhibit the PBP3 target , a penicillin-binding protein that is a proven target inhibited by β-lactam antibiotics .
Mode of Action
The compound interacts with its targets and induces changes in their function. For instance, it has been found to inhibit the PBP3 of Pseudomonas aeruginosa . The key structural features required for target inhibition include a 3-hydroxyl group (R 2) and a heteroaryl group (R 1) appended to the N-pyrroldine-2,3-dione via a methylene linker .
Biochemical Pathways
The biosynthesis of pyrrolidine-2,3-diones in microorganisms is normally directed by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries . The tetramic acid moiety of these compounds is formed on an atypical NRPS module constituted by two discrete proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The result of the action of pyrrolidine-2,3-dione derivatives can vary depending on the specific derivative and its target. For instance, some derivatives have shown excellent target inhibition and initial antibacterial activities against P. aeruginosa . Other derivatives have exhibited potent antitumor activity .
Action Environment
The action, efficacy, and stability of pyrrolidine-2,3-dione derivatives can be influenced by various environmental factors. These factors can include the specific conditions under which the compound is synthesized , as well as the biological environment in which the compound acts .
生化学分析
Biochemical Properties
Pyrrolidine-2,3-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been identified as a novel inhibitor of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa . This interaction is significant because PBP3 is essential for bacterial cell wall synthesis, and inhibiting this protein can lead to the development of new antibacterial agents. Pyrrolidine-2,3-dione interacts with PBP3 through a binding interaction that disrupts the enzyme’s function, thereby inhibiting bacterial growth.
Cellular Effects
The effects of pyrrolidine-2,3-dione on various types of cells and cellular processes are profound. In bacterial cells, pyrrolidine-2,3-dione inhibits cell wall synthesis by targeting PBP3, leading to cell lysis and death . In eukaryotic cells, pyrrolidine-2,3-dione has been shown to influence cell signaling pathways and gene expression. For example, it can inhibit the activity of cyclin-dependent kinase 5 (Cdk5) when complexed with p25, affecting neuronal cell function and potentially offering therapeutic benefits for neurodegenerative diseases .
Molecular Mechanism
At the molecular level, pyrrolidine-2,3-dione exerts its effects through specific binding interactions with target proteins. The compound’s structure allows it to fit into the active site of enzymes like PBP3 and Cdk5/p25, where it forms stable complexes that inhibit enzyme activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes play critical roles in these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolidine-2,3-dione have been observed to change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that pyrrolidine-2,3-dione remains stable under various conditions, but its activity can diminish over extended periods . Long-term exposure to pyrrolidine-2,3-dione in in vitro and in vivo studies has revealed sustained inhibition of target enzymes, with potential implications for chronic treatment regimens.
Dosage Effects in Animal Models
The effects of pyrrolidine-2,3-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, pyrrolidine-2,3-dione can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
Pyrrolidine-2,3-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound is metabolized by specific enzymes that modify its structure, influencing its activity and stability . These metabolic interactions can affect the overall metabolic flux and levels of metabolites within cells, impacting cellular function and health.
Transport and Distribution
Within cells and tissues, pyrrolidine-2,3-dione is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The distribution of pyrrolidine-2,3-dione can influence its efficacy and potential side effects, as localized concentrations may vary across different tissues.
Subcellular Localization
The subcellular localization of pyrrolidine-2,3-dione is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that pyrrolidine-2,3-dione reaches its intended targets, such as the active sites of enzymes, to exert its biochemical effects.
特性
IUPAC Name |
pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYXSLAAXZTRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,2-c]pyridine](/img/structure/B1313802.png)
